N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-10-7-8-11(13(9-10)24-2)18-15(21)16(22)20-17-19-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTTVAPQVKVUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired oxalamide product .
Chemical Reactions Analysis
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, it may interact with other cellular targets involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
Key Structural Analogs
Pharmacological and Functional Insights
Flavoring vs. Inhibitor Roles :
- S336’s pyridin-2-yl ethyl and 2,4-dimethoxybenzyl groups contribute to umami taste receptor (hTAS1R1/hTAS1R3) activation . In contrast, the target compound’s benzo[d]thiazol group may favor enzyme inhibition, as seen in CK1 inhibitors (e.g., Compound 18 in ) .
- The 2,4-dimethoxyphenyl group, shared with S336, is associated with metabolic stability, as it resists amide hydrolysis in hepatocyte assays .
- Antimicrobial and Metabolic Profiles: GMC-5’s isoindoline-1,3-dione group enhances antimicrobial activity, suggesting that substituents on the oxalamide core dictate biological targets .
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide is a compound belonging to the class of benzothiazole derivatives, recognized for its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Method
The synthesis typically involves the reaction of 2-amino benzothiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding the desired oxalamide product.
Target Pathways : The primary target of this compound is the quorum sensing pathways in Gram-negative bacteria.
Mode of Action : This compound disrupts bacterial cell–cell communication by inhibiting quorum sensing pathways, which leads to a reduction in biofilm formation and virulence factor production. This mechanism is crucial for its antimicrobial properties and potential applications in treating bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The inhibition of quorum sensing pathways plays a pivotal role in its effectiveness against pathogens that rely on these mechanisms for virulence.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies show that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of oncogenic signaling pathways. This dual action enhances its therapeutic profile against certain types of cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were found to be 15 µM and 20 µM respectively, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
